N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide
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Overview
Description
N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide is a complex organic compound with a unique structure that includes a cyclopropylidene group, an ethyl chain, a methyl group, and a prop-2-ynyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylidene intermediate. This intermediate can be synthesized through the reaction of cyclopropylideneacetate with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylidene group may play a crucial role in binding to these targets, while the sulfonamide group can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyclopropylideneacetate: Shares the cyclopropylidene group but differs in the ester functionality.
Methyl N-(2-cyclopropylideneethyl)-N-tosyl-L-phenylalaninate: Contains a similar cyclopropylidene-ethyl structure but with a tosyl and phenylalanine moiety.
Uniqueness
N-(2-Cyclopropylidene-ethyl)-4-methyl-N-prop-2-ynyl-benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(2-cyclopropylideneethyl)-4-methyl-N-prop-2-ynylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-11-16(12-10-14-6-7-14)19(17,18)15-8-4-13(2)5-9-15/h1,4-5,8-10H,6-7,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKVZXFWRAXCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C2CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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